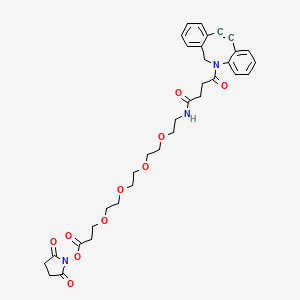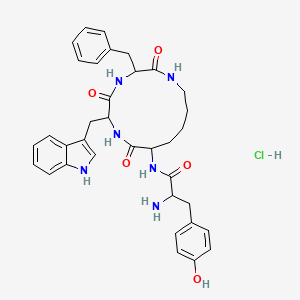
DBCO-PEG4-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
DBCO-PEG4-NHS ester is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Molecular Structure Analysis
The empirical formula of DBCO-PEG4-NHS ester is C34H39N3O10 . Its molecular weight is 649.69 . The InChI string and SMILES string provide more detailed information about its molecular structure .Chemical Reactions Analysis
DBCO-PEG4-NHS ester reacts specifically and efficiently with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic conditions to form a covalent bond . The DBCO group will not react with thiol, amino, or hydroxy groups that are naturally present in many biomolecules .Aplicaciones Científicas De Investigación
Bioconjugation
DBCO-PEG4-NHS Ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This property makes it a valuable tool in bioconjugation, where it can be used to attach various biomolecules to one another or to a solid support.
Drug Delivery
DBCO-PEG4-NHS ester finds applications in drug delivery . By conjugating DBCO-PEG4 to therapeutic molecules or carrier systems, researchers can enhance their pharmacokinetic properties . This can improve the delivery of the drug to the desired location, increasing its effectiveness and reducing side effects.
Imaging
DBCO-PEG4-NHS ester is also used in imaging applications . The compound can be attached to imaging agents, allowing them to be tracked within the body. This can provide valuable information about the distribution and metabolism of these agents.
Diagnostics
In the field of diagnostics, DBCO-PEG4-NHS ester can be used to attach detection molecules to a variety of surfaces . This can be used in the development of diagnostic tests and assays.
Therapeutics
DBCO-PEG4-NHS ester is used in the development of therapeutics . The compound can be used to attach therapeutic molecules to carrier systems, improving their delivery and effectiveness.
Site-Specific Antibody Coupling
A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly has been developed . The primary amino groups were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction . Antibodies were site-specifically functionalized with azide moieties along the Fc region to avoid interference with the antigen binding sites .
Synthesis of Targeted Imaging Agents
DBCO-PEG4-NHS ester may be used in the synthesis of a prostate-specific membrane antigen (PSMA)-targeted single photon emission computed tomography (SPECT) agent via copper-less click chemistry . This allows for the targeted imaging of PSMA, which is overexpressed in prostate cancer cells.
Enhancing Water Solubility
The hydrophilic polyethylene glycol (PEG) spacer arm of DBCO-PEG4-NHS Ester imparts water solubility . This can be particularly useful in biological applications where water solubility is a key requirement.
Mecanismo De Acción
- Role : The compound forms a covalent bond with these primary amines, allowing for subsequent functionalization or conjugation .
- Resulting Changes : The covalent bond formed between the compound and the target molecule enables further modifications, such as attaching other functional groups or ligands .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Direcciones Futuras
DBCO-PEG4-NHS ester has been used in the synthesis of a prostate-specific membrane antigen (PSMA)-targeted single-photon emission computed tomography (SPECT) agent via copper-less click chemistry . It has also been used in the site-specific coupling of antibodies to the surface of amino group-terminated liposomes . These applications suggest that DBCO-PEG4-NHS ester has potential for further use in targeted drug delivery and diagnostic imaging .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-18-44-20-22-46-24-23-45-21-19-43-17-15-34(42)47-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCXYKNJTKJNTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-PEG4-NHS ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)




![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)
![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)
